Bleomycin sulfate

Descripción general

Descripción

Bleomycin sulfate is an antibiotic used as a chemotherapy drug . It inhibits the growth of cancer cells and other rapidly growing cells by damaging their DNA . It is primarily used to treat Hodgkin and non-Hodgkin lymphoma, testicular cancer, ovarian cancer, and cervical cancer among others .

Synthesis Analysis

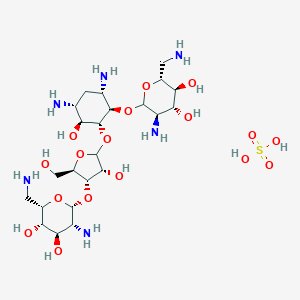

Bleomycin is a family of glycopeptides isolated from the fermentation broth of Streptomyces verticillus . The biosynthetic studies of Bleomycins have greatly expedited the process to achieve the development of novel Bleomycin analogues .Molecular Structure Analysis

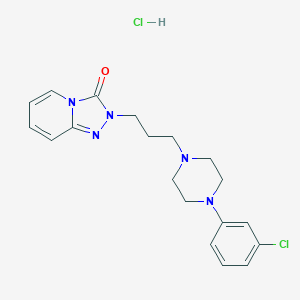

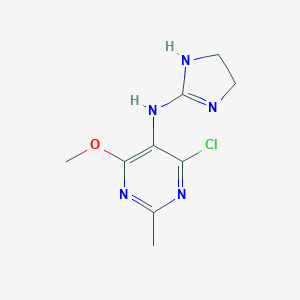

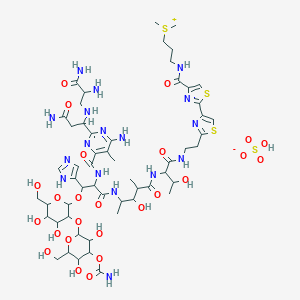

Bleomycin sulfate has a molecular formula of C55H85N17O25S4 and a molecular weight of 1512.62 . The structure of Bleomycin involves a complex of metal ions, primarily iron .Chemical Reactions Analysis

Bleomycin forms complexes with iron that reduce molecular oxygen to superoxide and hydroxyl radicals which cause single- and double-stranded breaks in DNA . These reactive oxygen species also induce lipid peroxidation, carbohydrate oxidation, and alterations in prostaglandin synthesis and degradation .Physical And Chemical Properties Analysis

Bleomycin sulfate is a mixture of basic cytotoxic glycopeptide antibiotics with a relatively high molecular mass . It has a solubility of ≥ 80 mg/mL in water .Aplicaciones Científicas De Investigación

Cancer Therapy

Bleomycin sulfate is primarily used as an anticancer agent due to its ability to inhibit DNA synthesis. It binds to DNA and induces strand breaks, leading to apoptosis in cancer cells. This property is exploited in the treatment of several types of cancers, including Hodgkin’s lymphoma, testicular cancer, and squamous cell carcinomas .

Molecular Biology Research

In molecular biology, Bleomycin sulfate is utilized to introduce DNA strand breaks in vitro. This application is essential for genetic engineering experiments, such as gene cloning and DNA footprinting, which require precise DNA cleavage .

Scleroderma Model Studies

Bleomycin sulfate is used in research to induce sclerotic skin in mouse models, mimicking the human condition of scleroderma. This application is crucial for studying the pathogenesis and potential treatments for this autoimmune disease .

Pulmonary Fibrosis Research

Researchers use Bleomycin sulfate to induce pulmonary fibrosis in animal models, particularly mice. This helps in understanding the disease mechanism and evaluating the efficacy of new therapeutic agents aimed at treating fibrotic lung diseases .

Antiviral Studies

Due to its selective action on RNA, Bleomycin sulfate has been explored for its antiviral properties, especially against retroviruses that rely on RNA genomes. This research is significant for developing new strategies to combat viral infections .

Gene Therapy

Bleomycin sulfate’s ability to cleave DNA is also being investigated in the context of gene therapy. By creating targeted DNA breaks, it can facilitate the insertion of therapeutic genes at specific locations within the genome .

Antibiotic Research

As a glycopeptide antibiotic, Bleomycin sulfate is studied for its effectiveness against various bacterial infections. Its role in inhibiting bacterial DNA synthesis makes it a candidate for developing new antibiotics .

Apoptosis Mechanism Studies

Bleomycin sulfate is used to study the mechanisms of apoptosis, as it can induce programmed cell death in various cell types. Understanding how Bleomycin sulfate triggers apoptosis can provide insights into the cellular responses to DNA damage .

Mecanismo De Acción

Target of Action

Bleomycin sulfate primarily targets DNA within cells . It selectively inhibits the synthesis of deoxyribonucleic acid (DNA), with the guanine and cytosine content correlating with the degree of mitomycin-induced cross-linking .

Mode of Action

In vitro studies suggest that the DNA-cleaving actions of bleomycin are dependent on oxygen and metal ions .

Biochemical Pathways

Bleomycin acts by inducing DNA strand breaks . Some studies suggest bleomycin also inhibits the incorporation of thymidine into DNA strands . DNA cleavage by bleomycin depends on oxygen and metal ions, at least in vitro .

Pharmacokinetics

Bleomycin has a bioavailability of 100% and 70% following intramuscular and subcutaneous administrations, respectively, and 45% following both intraperitoneal and intrapleural administrations . It has an elimination half-life of two hours , and it is excreted through the kidneys (60–70%) .

Result of Action

Bleomycin stops or slows the growth of cancer cells and other rapidly growing cells by damaging their DNA . This includes Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, testicular cancer, ovarian cancer, and cervical cancer among others .

Action Environment

The action of Bleomycin is influenced by environmental factors such as the presence of oxygen and metal ions, which are necessary for its DNA-cleaving actions .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H83N17O21S3.H2O4S/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;1-5(2,3)4/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);(H2,1,2,3,4)/t21?,22?,23?,24?,25?,29-,30+,34?,35?,36?,37+,38+,39-,40-,41?,42-,43-,53+,54-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIABRMSWOKTOF-OCBSMOPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H85N17O25S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11056-06-7 (Parent) | |

| Record name | Bleomycin sulfate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

1512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Blenoxane | |

CAS RN |

9041-93-4 | |

| Record name | Bleomycin sulfate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bleomycin, sulfate (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.